2,3-Dicyano-1,4-naphthoquinone
Overview
Description
2,3-Dicyano-1,4-naphthoquinone (DCNQ) is a synthetic organic compound that is widely used in scientific research for its unique properties. It is a redox-active molecule that can accept or donate electrons, making it a versatile tool for studying various biological processes.
Scientific research applications
Chemistry and Biological Activity: 2,3-Dicyano-1,4-naphthoquinone has been explored for constructing biologically active tricyclic and tetracyclic 1,4-quinones and derivatives. It's involved in reactions like cycloaddition, condensation, photo-induced, and nucleophilic substitution reactions. These compounds have shown potential in antifungal, antibacterial, anticancer, antiplatelet, anti-inflammatory, anti-allergic, and anti-HIV activities (Maurya, 2020).
Spectrophotometric Study: Molecular complexes of 2,3-Dicyano-1,4-naphthoquinone with various aromatic anilines have been studied spectrophotometrically. These complexes show a charge-transfer band in the visible spectrum and form strong 1:1 complexes (Budni & Jayadevappa, 1988).
Synthesis of Protective Groups: The combination of 2,3-Dicyano-1,4-naphthoquinone and other agents like β-pinene can remove protective groups on sensitive substrates, showing its utility in organic synthesis (Lloyd et al., 2017).
Chemical Interactions: It reacts with compounds like aminopyrazoles to form pyrazoloquinazolinediones and acetates. This demonstrates its reactivity and potential in creating new chemical entities (Hassan et al., 1993).
Antimicrobial and Fungicidal Activity: Heterocyclic amino derivatives of 2,3-Dicyano-1,4-naphthoquinone have been studied for antimicrobial and fungicidal activities. Some derivatives showed high activity against specific test cultures (Polish et al., 2019).
Voltammetric Determination: Modified carbon paste electrodes with 2,3-Dicyano-1,4-naphthoquinone have been used for voltammetric determination of Ag(I), demonstrating its application in electrochemistry and sensor technology (Khodari et al., 1994).
Antibacterial Agents: 1,4-Naphthoquinone analogues, including 2,3-Dicyano-1,4-naphthoquinone, have been synthesized and evaluated for antibacterial activity, indicating their potential in developing new antibacterial agents (Ravichandiran et al., 2019).
Optical Information-Recording Media: Some derivatives of 2,3-Dicyano-1,4-naphthoquinone have properties suitable for use in optical information-recording media for semiconductor lasers (Takagi et al., 1985).
Synthesis of Aminothiazole Derivatives: It's been used in the synthesis of new aminothiazole derivatives, which have shown moderate antibacterial and fungicide activity. This indicates its role in the development of pharmacological agents (Buchkevych et al., 2012).
Heterocyclic Synthesis: 2,3-Dicyano-1,4-naphthoquinone, being a π-deficient quinone, is used in heterocyclic synthesis through charge-transfer complex formation and addition reactions (Aly & Hassan, 2014).
properties
IUPAC Name |
1,4-dioxonaphthalene-2,3-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4N2O2/c13-5-9-10(6-14)12(16)8-4-2-1-3-7(8)11(9)15/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAJWKWOKTWTIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00144190 | |
Record name | 2,3-Naphthalenedicarbonitrile, 1,4-dihydro-1,4-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00144190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dicyano-1,4-naphthoquinone | |
CAS RN |
1018-78-6 | |
Record name | 2,3-Dicyano-1,4-naphthoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001018786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC146588 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146588 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Naphthalenedicarbonitrile, 1,4-dihydro-1,4-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00144190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-DICYANO-1,4-NAPHTHOQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVI4RD590R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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